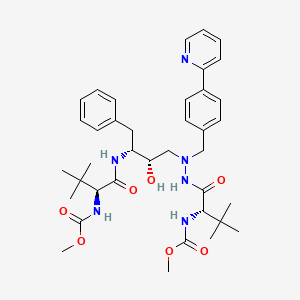

阿扎那韦 S,S,R,S-非对映异构体

描述

Atazanavir S,S,R,S-Diastereomer is an impurity of Atazanavir . Atazanavir is a medication that is approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV-1 infection in both treatment-naive and treatment-experienced patients . This medication is prescribed in combination with other antiretroviral agents for individuals aged 3 months and older with a body weight of 5 kg or more .

Molecular Structure Analysis

The molecular formula of Atazanavir S,S,R,S-Diastereomer is C38H52N6O7 . The molecular weight is 704.8555 . The stereochemistry is absolute .科学研究应用

心脏纤维化减弱

阿扎那韦已被证明可以减弱大鼠的心肌梗死诱发的心脏纤维化。这种作用与通过 HMGB1/TLR 9 信号通路阻断心肌炎性级联反应有关 (Zhang, G., Zhang, X., Li, D., Tian, J., & Jiang, W., 2018).

治疗 HIV 感染

阿扎那韦是一种蛋白酶抑制剂,用于治疗 HIV 感染。它对抗逆转录病毒治疗初治患者和既往接受抗逆转录病毒治疗的患者均有效,并提供每日一次的给药方案 (Havlir, D. & O'Marro, S., 2004).

对血浆脂质的影响

该药物与血清总胆固醇、低密度脂蛋白胆固醇或甘油三酯水平升高无关,可能减少了对降脂剂的需求 (Rivas, P., Morello, J., Garrido, C., Rodríguez-Nóvoa, S., & Soriano, V., 2008).

代谢谱分析

阿扎那韦的广泛代谢谱分析至关重要,因为其代谢物可能有助于其有效性以及毒性和相互作用。已对患者中的循环代谢物进行鉴定和分析,用于临床药理学研究 (Heine, R., Hillebrand, M., Rosing, H., van Gorp, E. V., Mulder, J., Beijnen, J., & Huitema, A., 2009).

药物遗传学

一项确定 UGT1A-3' 非翻译区单核苷酸多态性与阿扎那韦诱发的肾结石之间关联的研究强调了药物遗传学在优化阿扎那韦治疗中的重要性 (Nishijima, T., Tsuchiya, K., Tanaka, N., Joya, A., Hamada, Y., Mizushima, D., Aoki, T., Watanabe, K., Kinai, E., Honda, H., Yazaki, H., Tanuma, J., Tsukada, K., Teruya, K., Kikuchi, Y., Oka, S., & Gatanaga, H., 2014).

安全和危害

未来方向

Atazanavir therapy is effective when used in combination with other anti-HIV drugs . The high error rate of HIV polymerase leads to extensive mutations, fostering the development of antiretroviral drug-resistant strains. The administration of multiple medications addresses this issue by using at least 2 different modes of action . Combining protease inhibitors, such as atazanavir, with 2 nucleoside analogs can effectively decrease the HIV viral load to undetectable concentrations in the blood .

作用机制

Target of Action

Atazanavir S,S,R,S-Diastereomer is an antiretroviral drug of the protease inhibitor (PI) class . Its primary target is the HIV-1 protease , an enzyme critical for HIV-1 virion maturation .

Mode of Action

Atazanavir S,S,R,S-Diastereomer selectively inhibits the HIV-1 protease . By binding to this enzyme, it prevents the protease from cleaving the viral polyproteins into individual functional proteins, a necessary step in the viral lifecycle . This results in the formation of immature, non-infectious viral particles .

Biochemical Pathways

The inhibition of the HIV-1 protease impacts the HIV-1 replication cycle . The virus is unable to produce mature virions, which are necessary for infecting new cells and propagating the infection . This disruption of the viral lifecycle helps to control the spread of the virus within the body.

Pharmacokinetics

Protease inhibitors are extensively metabolized by the liver and primarily excreted in the feces .

Result of Action

The action of Atazanavir S,S,R,S-Diastereomer at the molecular level results in the reduction of viral load and an increase in CD4 cell counts, improving the immune response against HIV . At the cellular level, it prevents the production of new virus particles, thereby limiting the spread of the infection .

Action Environment

The efficacy and stability of Atazanavir S,S,R,S-Diastereomer can be influenced by various environmental factors. These may include the presence of other medications (potential for drug-drug interactions), patient adherence to medication regimen, genetic variations affecting drug metabolism, and the presence of drug-resistant strains of HIV

生化分析

Biochemical Properties

The role of Atazanavir S,S,R,S-Diastereomer in biochemical reactions is not well-documented. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a certain level of stability and degradation over time .

Dosage Effects in Animal Models

It is known that the effects can vary with different dosages, and there may be threshold effects observed in these studies .

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known to interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is known that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-VWPRMMSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099335 | |

| Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292296-10-6 | |

| Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292296-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

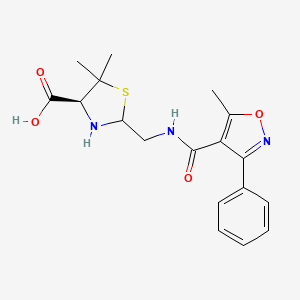

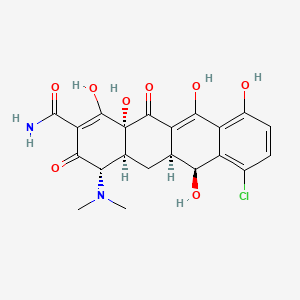

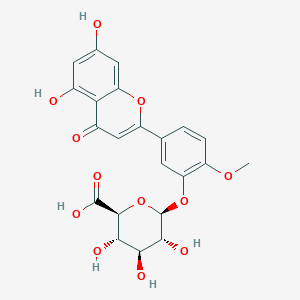

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)

![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)